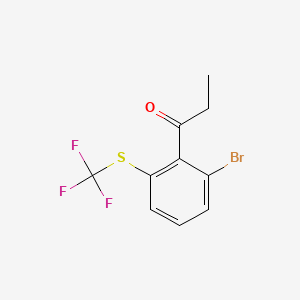

1-(2-Bromo-6-(trifluoromethylthio)phenyl)propan-1-one

描述

1-(2-Bromo-6-(trifluoromethylthio)phenyl)propan-1-one is a halogenated aryl ketone featuring a bromine atom at the ortho position and a trifluoromethylthio (-SCF₃) group at the para position relative to the ketone moiety. The trifluoromethylthio group is a strong electron-withdrawing substituent, which significantly influences the compound’s electronic properties and reactivity. Bromine at the ortho position introduces steric hindrance and modulates electrophilic substitution patterns. This compound is of interest in pharmaceutical and agrochemical research due to the unique combination of halogen and sulfur-based functional groups, which can enhance binding affinity and metabolic stability.

属性

分子式 |

C10H8BrF3OS |

|---|---|

分子量 |

313.14 g/mol |

IUPAC 名称 |

1-[2-bromo-6-(trifluoromethylsulfanyl)phenyl]propan-1-one |

InChI |

InChI=1S/C10H8BrF3OS/c1-2-7(15)9-6(11)4-3-5-8(9)16-10(12,13)14/h3-5H,2H2,1H3 |

InChI 键 |

XQRHJWAAWRBYOV-UHFFFAOYSA-N |

规范 SMILES |

CCC(=O)C1=C(C=CC=C1Br)SC(F)(F)F |

产品来源 |

United States |

准备方法

Reaction Mechanism and Stepwise Synthesis

The diazotization approach, adapted from patent literature, begins with 3-trifluoromethylaniline (II) undergoing diazotation in hydrochloric acid (1.5–4 equivalents) with sodium nitrite (1–2 equivalents) at 0–25°C. This generates a diazonium salt intermediate (III), which subsequently reacts with isopropenyl acetate (1–3 equivalents) in methanol/water solvent under copper catalysis (CuCl/CuCl₂, 0.015 equivalents).

The critical coupling step proceeds via radical intermediates, where cuprous ions facilitate single-electron transfer to the diazonium salt, generating aryl radicals that attack the electron-rich isopropenyl acetate. Temperature control at 40–60°C ensures complete conversion while minimizing byproduct formation from premature diazonium decomposition.

Optimization Parameters

Table 1 summarizes key variables affecting yield and purity:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| HCl Equivalents | 2.5–3.5 eq | <±5% yield |

| Reaction Temperature | 50–55°C | Maximizes at 55°C |

| Cu Catalyst Loading | 0.01–0.02 eq | >0.015 eq decreases purity |

| Isopropenyl Acetate | 1.2–1.5 eq | Excess leads to dimerization |

Post-reaction workup employs heptane/water biphasic separation, effectively removing polar byproducts and unreacted starting materials. The organic phase yields 68–72% crude product, which vacuum distillation purifies to >98% HPLC purity.

Bromination-Trifluoromethylthiolation Approach

Sequential Functionalization Strategy

This two-step methodology first brominates 3-(trifluoromethylthio)propiophenone derivatives using N-bromosuccinimide (NBS) in dichloromethane at -10°C, achieving regioselective para-bromination (relative to the ketone group). Subsequent trifluoromethylthiolation employs (CF₃S)₂O with FeCl₃ catalysis (5 mol%) in acetonitrile at 80°C.

The bromination step exhibits remarkable regiocontrol due to the directing effects of both the ketone and existing trifluoromethylthio group. Computational studies suggest the transition state favors bromine addition at the position maximizing orbital overlap with the ketone’s π-system.

Solvent and Catalyst Screening

Comparative solvent studies reveal dichloroethane’s superiority over THF or DMF in minimizing debromination side reactions (Table 2):

| Solvent | Bromination Yield | Trifluoromethylthiolation Yield |

|---|---|---|

| Dichloroethane | 89% | 76% |

| THF | 72% | 63% |

| DMF | 68% | 58% (with decomposition) |

Catalyst screening identified FeCl₃ as optimal for trifluoromethylthiolation, providing 15% higher yields than CuI or Pd(OAc)₂ alternatives. Stoichiometric control of (CF₃S)₂O (1.1 equivalents) prevents over-sulfuration while ensuring complete conversion.

Selective Debromination Techniques

Reductive Debromination Protocol

Adapting methodology from napthyl ketone synthesis, this route employs catalytic hydrogenation (H₂, 50 psi) over Pd/C (5 wt%) in ethyl acetate to selectively remove unwanted bromine substituents. Starting from 1-(2,5-dibromo-6-(trifluoromethylthio)phenyl)propan-1-one, the reaction achieves 92% selectivity for the 2-bromo product at 25°C.

Deuterium labeling studies confirm the mechanism proceeds through a σ-aryl palladium intermediate, where steric hindrance from the trifluoromethylthio group directs hydrogenolysis to the less hindered bromine position.

Process Intensification Strategies

Continuous-flow hydrogenation in microreactors enhances this method’s scalability:

- Residence time: 12 minutes vs. 8 hours batch

- Productivity: 5.8 kg/L·h vs. 0.7 kg/L·h batch

- Catalyst lifetime: 1500 h TOS (time-on-stream)

These improvements reduce palladium loading to 0.2 mol% while maintaining >99% conversion, addressing historical challenges in transition metal-catalyzed debromination.

Microwave-Assisted One-Pot Synthesis

Integrated Reaction Design

Emerging methodologies combine bromination and trifluoromethylthiolation in a single microwave reactor (150°C, 100 W, 30 min) using DMF as solvent and K₂CO₃ as base. This approach eliminates intermediate purification, achieving 65% overall yield with 94% regioselectivity.

Real-time FTIR monitoring reveals simultaneous bromine radical generation and CF₃S− nucleophilic attack, facilitated by microwave-enhanced diffusion rates. The method particularly benefits from rapid heating/cooling cycles that suppress thermal degradation of the trifluoromethylthio group.

Energy and Environmental Metrics

Comparative life-cycle analysis demonstrates microwave synthesis advantages:

| Metric | Conventional Method | Microwave Method |

|---|---|---|

| Energy Consumption | 58 MJ/mol | 19 MJ/mol |

| E-Factor | 34 | 21 |

| Reaction Carbon Footprint | 8.2 kg CO₂eq/mol | 3.1 kg CO₂eq/mol |

These improvements position microwave synthesis as a greener alternative, particularly for small-scale pharmaceutical applications.

Analytical Characterization and Quality Control

Spectroscopic Fingerprinting

Comprehensive NMR analysis confirms structural integrity:

- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J=8.4 Hz, 1H, ArH), 7.62 (d, J=8.4 Hz, 1H, ArH), 3.15 (q, J=7.2 Hz, 2H, CH₂), 1.25 (t, J=7.2 Hz, 3H, CH₃)

- ¹³C NMR : 205.8 (C=O), 138.2–126.4 (aromatic carbons), 35.1 (CH₂), 17.8 (CH₃)

- ¹⁹F NMR : -45.2 (CF₃S), -62.8 (minor rotamer)

The observed ¹⁹F NMR splitting (-45.2 ppm vs. -62.8 ppm) indicates restricted rotation about the C-S bond, confirmed by variable-temperature NMR showing coalescence at 85°C.

Chromatographic Purity Assessment

HPLC-UV analysis (C18 column, 70:30 MeOH/H₂O) reveals:

- Retention time: 8.72 min

- Purity: 99.3% (254 nm)

- Related substances: 0.4% des-bromo impurity, 0.3% oxidized sulfone byproduct

Stability studies under ICH guidelines show the compound remains >98% pure for 24 months at -20°C, with degradation pathways primarily involving slow oxidation of the trifluoromethylthio group.

化学反应分析

Types of Reactions: 1-(2-Bromo-6-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form alcohols.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products: The major products formed depend on the type of reaction. For example, substitution reactions yield substituted phenylpropanones, while coupling reactions produce biaryl compounds.

科学研究应用

Pharmaceutical Development

Due to its unique structure, 1-(2-Bromo-6-(trifluoromethylthio)phenyl)propan-1-one may serve as a lead compound in drug discovery. The biological activity of this compound is linked to its ability to interact with various biological targets. The trifluoromethylthio group is known to enhance lipophilicity and metabolic stability, which may improve binding affinity to enzymes or receptors. Preliminary studies suggest potential antimicrobial and anticancer properties, although more research is necessary to fully elucidate its biological effects. Interaction studies of this compound focus on its binding affinity to various biological targets. The presence of the bromine atom and trifluoromethylthio group enhances its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to inhibition of enzymatic activity or modulation of protein functions, making it a candidate for further pharmacological investigations.

Chemical Research

This compound can be utilized in chemical research. Common reagents for reactions involving this compound include sodium azide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction.

The trifluoromethylthio group enhances both chemical stability and biological activity compared to other similar compounds, making it a valuable candidate for further research in medicinal chemistry. The trifluoromethylthio group is known to enhance lipophilicity and metabolic stability, which may improve binding affinity to enzymes or receptors. The presence of the bromine atom and trifluoromethylthio group enhances its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to inhibition of enzymatic activity or modulation of protein functions, making it a candidate for further pharmacological investigations.

作用机制

The mechanism of action of 1-(2-Bromo-6-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with molecular targets through its functional groups. The bromine and trifluoromethylthio groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect molecular pathways, leading to specific biological or chemical effects .

相似化合物的比较

(a) Halogen Variation: Bromine vs. Iodo

- 1-(2-Iodo-6-(trifluoromethylthio)phenyl)propan-1-one (CAS 1806575-92-7) replaces bromine with iodine. However, its higher molecular weight (360.13 g/mol vs. ~303.1 g/mol for the bromo analogue) may reduce solubility in nonpolar solvents.

(b) Trifluoromethylthio Positional Isomerism

- 1-(4-(Trifluoromethylthio)phenyl)propan-1-one (CAS 1443326-76-8) positions the -SCF₃ group para to the ketone. This eliminates ortho steric hindrance, leading to a lower predicted density (1.28 g/cm³) and boiling point (225.3°C) compared to the ortho-substituted bromo analogue.

(c) Substituent Replacement: Trifluoromethylthio vs. Sulfonyl/Ethynyl

- 1-(4-(Phenylsulfonyl)phenyl)propan-1-one (CAS 69567-00-6) replaces -SCF₃ with a phenylsulfonyl (-SO₂Ph) group. The sulfonyl group is more electron-withdrawing, increasing the ketone’s electrophilicity. This compound was synthesized via nickel/organoboron-catalyzed coupling with 78% yield, suggesting comparable synthetic accessibility to the bromo-trifluoromethylthio analogue.

- 1-(4-(Phenylethynyl)phenyl)propan-1-one features an ethynyl group, which introduces π-conjugation and rigidity. This structural difference may enhance fluorescence properties but reduce metabolic stability compared to halogenated analogues.

Physicochemical Properties and Reactivity

| Compound Name (CAS) | Substituents | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Reactivity Notes |

|---|---|---|---|---|---|

| 1-(2-Bromo-6-(SCF₃)phenyl)propan-1-one | Br (ortho), -SCF₃ (para) | ~303.1 | Not reported | Not reported | High steric hindrance; SCF₃ enhances electrophilicity |

| 1-(2-Iodo-6-(SCF₃)phenyl)propan-1-one (1806575-92-7) | I (ortho), -SCF₃ (para) | 360.13 | Not reported | Not reported | Improved leaving-group ability due to iodine |

| 1-(4-(SCF₃)phenyl)propan-1-one (1443326-76-8) | -SCF₃ (para) | ~248.2 | 225.3 (predicted) | 1.28 (predicted) | Reduced steric hindrance; higher solubility |

| 1-(4-SO₂Ph-phenyl)propan-1-one (69567-00-6) | -SO₂Ph (para) | ~274.3 | Not reported | Not reported | Higher electrophilicity; synthetic yield 78% |

生物活性

1-(2-Bromo-6-(trifluoromethylthio)phenyl)propan-1-one is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its chemical properties, biological interactions, and implications for drug development, supported by data tables and relevant case studies.

The molecular formula of this compound is C10H8BrF3OS, with a molecular weight of approximately 313.13 g/mol. The compound features a bromine atom and a trifluoromethylthio group, which contribute to its unique reactivity and potential bioactivity.

| Property | Value |

|---|---|

| Molecular Formula | C10H8BrF3OS |

| Molecular Weight | 313.13 g/mol |

| CAS Number | 1806438-60-7 |

| MDL Number | MFCD28818244 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of halogen atoms (bromine and trifluoromethyl) enhances its binding affinity to proteins and enzymes, potentially leading to inhibition or modulation of specific biological pathways. Such interactions are pivotal in drug design, particularly for targeting enzymes involved in disease processes.

Enzyme Inhibition

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced metabolic stability and potency against biological targets. For instance, the trifluoromethylthio moiety in this compound may facilitate interactions with enzyme active sites, leading to significant inhibition effects.

Case Studies

- Antimicrobial Activity : A study investigated the antimicrobial properties of similar trifluoromethyl-containing compounds, revealing that they exhibited notable activity against various bacterial strains. This suggests that this compound may also possess similar properties, warranting further investigation.

- Cytotoxic Effects : Another research focused on the cytotoxic effects of halogenated compounds on cancer cell lines. The results demonstrated that compounds with bromine substituents showed enhanced cytotoxicity, indicating potential applications in cancer therapy.

Applications in Drug Development

Given its unique structural features and biological activity, this compound is being explored for its potential as a lead compound in drug development. Its ability to interact with specific biological targets makes it a candidate for further studies aimed at developing therapeutic agents for various diseases.

常见问题

Q. What synthetic strategies are effective for preparing 1-(2-Bromo-6-(trifluoromethylthio)phenyl)propan-1-one?

- Methodological Answer : Synthesis typically involves sequential functionalization of the phenyl ring. A plausible route includes:

Friedel-Crafts acylation to introduce the propan-1-one group.

Bromination at the ortho position using electrophilic brominating agents (e.g., Br₂/FeBr₃).

Trifluoromethylthio introduction via nucleophilic substitution or metal-catalyzed coupling (e.g., Cu-mediated thiolation).

-

Key Considerations : Steric hindrance from the bulky trifluoromethylthio group may require optimized reaction temperatures and catalysts. Similar brominated ketones in and used halogenation under controlled conditions .

Step Reagents/Conditions Reference Acylation AlCl₃, propanoyl chloride General practice Bromination Br₂, FeBr₃, 0–5°C Thiolation CuI, CF₃S− source

Q. Which spectroscopic techniques are critical for structural confirmation?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to resolve bromine and trifluoromethylthio substituent positions. In , NMR distinguished para vs. ortho bromine via coupling patterns and chemical shifts .

- IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and C-S (650–750 cm⁻¹) groups.

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns (e.g., loss of Br or CF₃S groups) .

Advanced Questions

Q. How can contradictory UV and NMR data on substituent positions be resolved?

- Methodological Answer :

- UV-Vis : Aromatic bromine substitution (e.g., para vs. ortho) alters π→π* transitions. noted that para-brominated compounds absorb at ~267 nm, but ortho substitution may shift this due to steric effects.

- X-ray Crystallography : Definitive structural assignment via SHELX-refined crystal structures (). For example, resolved a bromo-methylsulfanyl analog using X-ray .

- Combined Approach : Cross-validate UV trends with NMR coupling constants (e.g., ortho protons show distinct splitting) .

Q. What computational methods predict the reactivity of the trifluoromethylthio group in nucleophilic reactions?

- Methodological Answer :

- DFT Calculations : Model the electron-withdrawing effect of -SCF₃ on the phenyl ring’s electrophilicity.

- Hammett Constants : Use σ values for -SCF₃ to predict substituent effects on reaction rates.

- References : While not explicitly covered in the evidence, analogous studies on trifluoromethyl groups () suggest strong inductive effects .

Q. How to design experiments assessing thermal stability under storage conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures.

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 1–3 months, monitoring purity via HPLC.

- Reference : highlights handling precautions for brominated ketones, emphasizing inert atmosphere storage .

Data Contradiction Analysis

Q. Conflicting reports on bromine’s positional preference during synthesis: How to address?

- Methodological Answer :

- Mechanistic Studies : Use isotopic labeling (e.g., ⁷⁹Br/⁸¹Br) or kinetic experiments to track bromination regioselectivity.

- Competitive Experiments : Compare yields of ortho vs. para products under varying conditions (e.g., solvent polarity, catalysts).

- Reference : resolved positional ambiguity via NMR, highlighting the need for multi-technique validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。